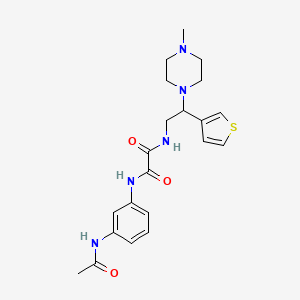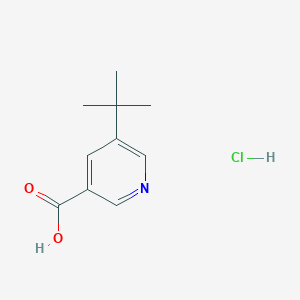
(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, is a derivative of benzamide with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their syntheses, structures, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of an aldehyde with a sulfonamide or hydrazine derivative. For instance, the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide was achieved through the condensation of 4-bromobenzaldehyde and sulfadiazine . Similarly, N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide and its metal complexes were synthesized, indicating that such condensation reactions are a common method for creating benzamide derivatives with various substituents .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques. For example, FT-IR, FT-Raman, and 1H-NMR spectra were used to confirm the structure of the synthesized compounds . Additionally, the crystal structure of one such compound was determined by X-ray diffraction, which revealed the presence of intramolecular hydrogen bonds and provided insights into the ligand behavior in metal complexes .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be complex, involving the formation of metal complexes with different stoichiometries and properties. The study of N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide revealed its ability to form bidentate ligands with metals such as Co(II), Fe(III), Cu(II), and Zn(II), resulting in various electrolytes . These reactions are crucial for understanding the coordination chemistry and potential applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be assessed through computational and experimental methods. Density functional theory (DFT) calculations, including HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, and RDG analyses, provide insights into the electronic structure and potential reactivity of these compounds . Additionally, ADME properties can be predicted using online tools, which are essential for evaluating the pharmacokinetic profile of potential drug candidates . The thermal stability and solubility of these compounds can also be determined through TGA and solubility measurements, respectively .
Propiedades
IUPAC Name |
N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4S/c21-17-7-3-15(4-8-17)13-23-24-19(26)14-22-20(27)16-5-9-18(10-6-16)30(28,29)25-11-1-2-12-25/h3-10,13H,1-2,11-12,14H2,(H,22,27)(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUXLPWNXZETJS-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)

![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)
![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)
![N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2548406.png)




![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2548416.png)
![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)


![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)